Sucrose heptalaurate
Description
Properties
CAS No. |
66844-30-2 |
|---|---|
Molecular Formula |
C96H176O18 |
Molecular Weight |
1618.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tri(dodecanoyloxy)-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C96H176O18/c1-8-15-22-29-36-43-50-57-64-71-83(98)105-79-82-91(109-86(101)74-67-60-53-46-39-32-25-18-11-4)94(112-89(104)77-70-63-56-49-42-35-28-21-14-7)96(113-82,80-106-84(99)72-65-58-51-44-37-30-23-16-9-2)114-95-93(111-88(103)76-69-62-55-48-41-34-27-20-13-6)92(110-87(102)75-68-61-54-47-40-33-26-19-12-5)90(81(78-97)107-95)108-85(100)73-66-59-52-45-38-31-24-17-10-3/h81-82,90-95,97H,8-80H2,1-7H3/t81-,82-,90-,91-,92+,93-,94+,95-,96+/m1/s1 |
InChI Key |
UFCDEEBENIGJJD-ZYIKOXFUSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sucrose Heptalaurate
Chemical Synthesis Approaches
The creation of sucrose (B13894) heptalaurate is primarily achieved through chemical synthesis, which offers various routes to esterify the hydroxyl groups of sucrose with lauric acid. These methods are designed to overcome challenges such as the poor miscibility of hydrophilic sucrose and hydrophobic fatty acids, and to control the degree of substitution to favor the hepta-ester.
Transesterification Processes and Mechanisms
Transesterification is a key and widely utilized method for synthesizing sucrose esters. frontiersin.orgresearchgate.net This process typically involves the reaction of sucrose with a fatty acid ester, such as a methyl or ethyl ester of lauric acid, in the presence of a catalyst. frontiersin.orgredalyc.org The reaction proceeds by displacing the alcohol from the fatty acid ester with sucrose, forming the sucrose ester and releasing the alcohol (e.g., methanol) as a byproduct. redalyc.org To drive the reaction towards the formation of products, this byproduct is often continuously removed under vacuum. redalyc.org
The mechanism of base-catalyzed transesterification begins with the activation of a sucrose hydroxyl group by the catalyst to form a sucrate anion. This nucleophilic anion then attacks the carbonyl carbon of the fatty acid ester, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, displacing the alkoxide group (e.g., methoxide) and forming the sucrose ester. The alkoxide then regenerates the catalyst by reacting with another sucrose molecule.
The choice of catalyst is critical in transesterification and significantly influences reaction rates and product distribution. Basic catalysts are most commonly employed for their high activity. scielo.org.ar
Homogeneous Catalysts: Potassium carbonate (K₂CO₃) is a frequently used and effective catalyst. redalyc.orggoogle.comresearchgate.net Other basic catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium and potassium alkoxides like sodium methoxide. frontiersin.orgscielo.org.argoogle.com These catalysts operate in the same phase as the reactants, often in a solvent or a molten state, facilitating high conversion rates. frontiersin.orgassemblingsugars.fr
Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid catalysts have been investigated. Basic heterogeneous catalysts can also be employed, where the reaction occurs on the surface of the solid catalyst. frontiersin.org
Novel Catalytic Systems: Research into more environmentally friendly and efficient catalytic systems is ongoing. This includes the exploration of ionic liquids which can act as both solvents and catalysts, and enzymatic catalysts like lipases which offer high specificity under mild conditions. frontiersin.orge3s-conferences.org
| Catalyst Type | Examples | Key Characteristics | References |
|---|---|---|---|
| Homogeneous Basic | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide | High activity, commonly used in industrial processes. | frontiersin.orgredalyc.orggoogle.comgoogle.com |
| Heterogeneous Basic | Solid-supported base catalysts | Easier separation from the reaction mixture. | frontiersin.org |
| Enzymatic | Lipases (e.g., from Candida antarctica, Thermomyces lanuginosus) | High regioselectivity, mild reaction conditions, environmentally benign. | e3s-conferences.orgrsc.orgcore.ac.uk |
To develop more sustainable and cost-effective processes, significant efforts have been directed towards solvent-free transesterification methods. researchgate.netekb.eg Traditional methods often rely on solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve both the polar sucrose and the nonpolar fatty acid ester. frontiersin.orgredalyc.org However, these solvents are often toxic and require costly removal and recycling steps. researchgate.net
Solvent-free synthesis involves reacting solid sucrose directly with the liquid fatty acid methyl ester. assemblingsugars.fr A major challenge in this approach is the low miscibility and contact between the reactants, which can lead to low reaction rates. frontiersin.org To overcome this, several strategies have been developed:
Use of Emulsifiers: Adding an emulsifying agent, such as a pre-formed sucrose ester or a fatty acid soap (e.g., potassium palmitate), can improve the compatibility between the solid sucrose and the liquid fatty acid ester. redalyc.orgassemblingsugars.fr
Melt-Phase Reaction: The reaction can be carried out in a molten state at elevated temperatures (e.g., 110-140°C), where the reactants form a homogeneous melt, eliminating the need for a solvent. google.comgoogle.com
Mechanical Activation: Techniques like sand-milling or high-pressure homogenization can reduce the particle size of sucrose, increasing its surface area and reactivity in the solvent-free system. researchgate.netmdpi.com
These solvent-free approaches offer advantages such as reduced environmental impact, lower production costs, and simplified product purification. ekb.eg
Controlling which of sucrose's eight hydroxyl groups are esterified (regioselectivity) is a major challenge in synthesizing a specific compound like sucrose heptalaurate. frontiersin.org The hydroxyl groups on sucrose have different reactivities: the three primary hydroxyls (at positions 6, 1', and 6') are generally more reactive than the five secondary ones due to less steric hindrance. rsc.orgsciencesnail.com
Achieving a high degree of substitution to form the heptalaurate requires forcing the reaction conditions, often leading to a mixture of esters with varying degrees of substitution. redalyc.org Controlling regioselectivity in chemical synthesis is difficult, often resulting in a complex mixture of products. researchgate.net
Strategies to influence regioselectivity include:
Protecting Groups: A classic but complex approach involves using protecting groups to temporarily block certain hydroxyl groups, directing acylation to the unprotected positions. This multi-step process can be inefficient. researchgate.net
Catalyst-Directed Acylation: Certain metal-based catalysts can direct the acylation to specific hydroxyl positions. For example, dibutyltin (B87310) oxide intermediates have been used to selectively activate the 6-hydroxyl group. tandfonline.comtandfonline.com Transition metal salts, such as cobalt and copper chlorides, have also been shown to direct esterification to the 2, 3', 6, and 6' positions. nih.gov
Enzymatic synthesis using lipases offers a powerful alternative for controlling regioselectivity, as enzymes can exhibit high specificity for certain hydroxyl positions under mild conditions. rsc.orgnih.gov
Solvent-Free Transesterification Strategies
Esterification with Acyl Chlorides and Related Acylating Agents
A more direct route to sucrose esters is the reaction of sucrose with a more reactive acylating agent, such as lauroyl chloride. google.comgoogle.com This method avoids the equilibrium limitations of transesterification. The reaction is typically carried out in a suitable solvent and in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. sciencesnail.com
The high reactivity of acyl chlorides allows for esterification to proceed under milder temperature conditions than transesterification. google.com However, this high reactivity can also make it difficult to control the degree of esterification, often leading to mixtures of mono-, di-, tri-, and higher esters. google.comacs.org To synthesize this compound, a significant excess of lauroyl chloride would be required, and the resulting product would likely be a mixture requiring extensive purification.
Other activated fatty acid derivatives, such as acid anhydrides, can also be used for the acylation of sucrose. tandfonline.comnih.gov
Novel Chemical Reaction Pathways
Research continues to explore novel pathways for the synthesis of sucrose esters with improved efficiency and selectivity.
Mitsunobu Reaction: This reaction allows for the esterification of alcohols under mild, neutral conditions. It involves using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group for esterification with a carboxylic acid. nih.gov This method has been applied to the regioselective synthesis of sucrose esters, for instance, yielding 6-O-acyl derivatives. nih.gov
Metal-Chelate Directed Acylation: This emerging technique utilizes transition metal salts to form a chelate with the sucrose molecule, thereby activating specific hydroxyl groups for esterification. nih.gov This method shows promise for enhancing regioselectivity in the direct acylation of sucrose. nih.gov
These novel pathways, while often more complex or expensive for large-scale production, provide valuable tools for accessing specific sucrose ester structures that are difficult to obtain through traditional methods.
| Method | Acylating Agent | Typical Conditions | Advantages | Disadvantages | References |
|---|---|---|---|---|---|
| Transesterification | Fatty Acid Methyl/Ethyl Ester | 110-160°C, Vacuum, Basic Catalyst (e.g., K₂CO₃) | Industrially established, cost-effective for bulk production. | High temperatures, equilibrium reaction, often requires solvent. | researchgate.netredalyc.orggoogle.com |
| Acyl Chloride Esterification | Fatty Acyl Chloride (e.g., Lauroyl Chloride) | Mild Temperature, Base (e.g., Pyridine) | High reactivity, not limited by equilibrium. | Difficult to control degree of substitution, corrosive byproduct (HCl). | google.comgoogle.comacs.org |
| Mitsunobu Reaction | Carboxylic Acid | Room Temperature, PPh₃, DIAD | Mild conditions, good for regioselectivity. | Stoichiometric amounts of expensive reagents, complex purification. | nih.gov |
| Enzymatic Synthesis | Fatty Acid or Vinyl Ester | Mild Temperature (30-70°C), Lipase (B570770) Catalyst | High selectivity, environmentally friendly, fewer byproducts. | Slower reaction rates, catalyst cost and stability. | e3s-conferences.orgcore.ac.uke3s-conferences.org |
Biocatalytic and Enzymatic Synthesis
The enzymatic synthesis of sucrose esters offers a green and selective alternative to traditional chemical methods. scielo.br Lipases and proteases are the most commonly employed enzymes, catalyzing esterification or transesterification reactions under milder conditions, which helps to prevent the degradation of the sugar molecule and the formation of colored byproducts. csic.escsic.es
Lipase-Catalyzed Esterification and Transesterification
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are widely used for the synthesis of sucrose esters. scielo.br These enzymes can function in low-water environments, which shifts their catalytic action from hydrolysis to synthesis. scielo.br The reaction typically involves either the direct esterification of sucrose with lauric acid or, more commonly, the transesterification of sucrose with an activated form of lauric acid, such as vinyl laurate or methyl laurate. csic.ese3s-conferences.org The synthesis of highly substituted sucrose esters like heptalaurate presents a challenge due to the decreasing solubility of the sucrose ester as the degree of substitution increases.
Immobilization of lipases on solid supports is a common strategy to enhance their stability, activity, and reusability. csic.es Different immobilization techniques, such as adsorption on polypropylene (B1209903) or silica-granulation, can significantly affect the enzyme's performance. For example, T. lanuginosus lipase adsorbed on Accurel was observed to have high initial activity in the synthesis of sucrose monolaurate, which then progressed to the formation of diesters. csic.es
Table 1: Comparison of Lipases Used in Sucrose Ester Synthesis
| Lipase Source | Common Support | Regioselectivity on Sucrose | Reference |
|---|---|---|---|
| Candida antarctica B | Macroporous acrylic resin (Novozym 435) | 6- and 6'- positions, can produce diesters | csic.escore.ac.uk |
| Thermomyces lanuginosus | Silica granules, polypropylene | Primarily 6-position | csic.es |
This table is generated based on research on sucrose mono- and di-esters, providing insights into enzyme behavior applicable to higher substitution.
A significant hurdle in sucrose ester synthesis is the poor miscibility of the hydrophilic sucrose and the lipophilic fatty acid. frontiersin.org To overcome this, various reaction media have been explored. While traditional organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can dissolve both reactants, they can also denature enzymes and are often not considered "green". frontiersin.orgresearchgate.net
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives. frontiersin.org These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. rsc.org Natural Deep Eutectic Solvents (NADES), formed from primary metabolites like sugars, amino acids, and organic acids, are particularly attractive for biocatalysis. frontiersin.org While DESs like choline (B1196258) chloride/urea have been used for the synthesis of glucose esters, their application for more complex disaccharides and highly substituted esters is still under investigation, as the DES can interact with the sugar and affect enzyme activity. acs.org
Low water activity systems , including solvent-free systems, are another important strategy. In a solvent-free system, the reactants themselves form the reaction medium. assemblingsugars.fr This approach is environmentally friendly but can be limited by the low reactivity of solid sucrose. assemblingsugars.fr To enhance reactivity in solvent-free systems, techniques like adding a small amount of a suitable emulsifier or using high-pressure homogenization to reduce sucrose particle size have been employed. mdpi.com Controlling water activity is crucial, as excess water will promote the reverse hydrolysis reaction. uni-pannon.hu This can be achieved by using desiccants like molecular sieves or by applying a vacuum. csic.es
To maximize the yield of this compound, several reaction parameters must be optimized. These include:
Incubation Time: The reaction time needs to be sufficient to allow for a high degree of esterification. In the enzymatic synthesis of sucrose polyesters from palm oil, optimal incubation times were found to be between 12 and 18 hours. ui.ac.id
Temperature: Lipases have an optimal temperature for activity. For instance, the synthesis of sucrose esters using Candida rugosa lipase was optimized at 30°C. ui.ac.id Higher temperatures can lead to enzyme denaturation and sucrose caramelization. ui.ac.id
Substrate Molar Ratio: A high molar ratio of the acyl donor (lauric acid derivative) to sucrose is necessary to drive the reaction towards the formation of highly substituted esters like heptalaurate. ui.ac.id For the synthesis of sucrose polyesters from fatty acids, molar ratios as high as 64:1 (fatty acid to sucrose) have been used. ui.ac.id
Table 2: Exemplary Optimized Parameters for Sucrose Polyester (B1180765) Synthesis
| Parameter | Optimized Value | Product/System | Reference |
|---|---|---|---|
| Incubation Time | 12-18 hours | Sucrose polyesters from palm/coconut oil fatty acids | ui.ac.id |
| Temperature | 30°C | Sucrose polyesters using Candida rugosa lipase | ui.ac.id |
| Substrate Molar Ratio (Fatty Acid:Sucrose) | 40:1 - 64:1 | Sucrose polyesters from palm/coconut oil fatty acids | ui.ac.id |
This table presents data from the synthesis of sucrose polyesters, which can be extrapolated for the synthesis of this compound.
Reaction Medium Engineering (e.g., deep eutectic solvents, low water activity systems)
Regioselective Enzymatic Acylation of Sucrose Hydroxyls
The regioselective acylation of the eight hydroxyl groups of sucrose is a key challenge in synthesizing a specific isomer of this compound. Enzymes, particularly lipases, offer a significant advantage over chemical methods in this regard due to their inherent selectivity. csic.es As mentioned, different lipases target different hydroxyl groups. For example, T. lanuginosus lipase selectively acylates the primary 6-OH group, while C. antarctica lipase can acylate both the 6- and 6'-OH groups. csic.es
To achieve a high degree of substitution like in this compound, the reaction conditions can be manipulated to reduce the selectivity and promote further acylation. For instance, in a solvent-free system, the initial formation of sucrose monoesters can act as a surfactant, improving the miscibility of the reactants and facilitating further esterification to form polyesters. assemblingsugars.fr Alternatively, a less regioselective enzyme could be employed.
A reverse approach, regioselective deacylation, has also been demonstrated. A patent describes the synthesis of sucrose heptaacetates by the enzymatic deacylation of sucrose octaacetate using various lipases and proteases in an organic solvent. google.com This method shows high regioselectivity for removing the ester group at a specific position, offering a potential route to specific isomers of this compound. google.com
Mechanistic Studies of Biocatalyzed this compound Formation
The enzymatic synthesis of sucrose esters by lipases follows a well-established mechanism. In transesterification, the reaction proceeds via a two-step process, often referred to as a "ping-pong bi-bi" mechanism.
Acylation of the Enzyme: The fatty acid ester (e.g., vinyl laurate) binds to the active site of the lipase. The catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) of the enzyme facilitates the formation of a covalent acyl-enzyme intermediate, with the release of the alcohol portion of the ester (e.g., vinyl alcohol, which tautomerizes to acetaldehyde).
Deacylation by Sucrose: The sucrose molecule then enters the active site and acts as a nucleophile. One of its hydroxyl groups attacks the acyl-enzyme intermediate, leading to the formation of the sucrose ester and the regeneration of the free enzyme.
Sustainable and Green Synthesis Strategies
The industrial production of sucrose esters has traditionally relied on methods that involve high temperatures and toxic organic solvents, presenting environmental and safety concerns. In response, significant research has focused on developing sustainable and green synthesis strategies for sucrose esters, including this compound. These advanced methodologies prioritize the use of renewable resources, eco-friendly reaction media, and processes that minimize waste, aligning with the core principles of green chemistry.
Utilization of Lignocellulosic Substrates as Feedstock Components
A cornerstone of sustainable synthesis is the use of non-food, renewable feedstocks. Lignocellulosic biomass, the most abundant organic material on Earth, represents a prime substrate for biorefineries. frontiersin.orgembrapa.br It is composed mainly of cellulose (B213188), hemicellulose, and lignin, which can be processed to yield valuable chemical building blocks. frontiersin.org
Recent research demonstrates a fully integrated process for producing fatty acid sugar esters entirely from lignocellulosic biomass, such as beech wood. frontiersin.orgdoaj.orgkit.edu This innovative approach utilizes the biomass in multiple ways:
Sugar Component: The lignocellulose is subjected to an organosolv process, which uses an aqueous-organic solvent system at high pressure and temperature to separate its main components. The resulting cellulose fiber hydrolysate, rich in sugars like glucose and xylose, serves as the direct acyl acceptor (the sugar backbone) for the esterification reaction. frontiersin.orgembrapa.br
Fatty Acid Component: The same cellulose hydrolysate is used as a carbon source for cultivating oleaginous yeasts, such as Cryptococcus curvatus. frontiersin.orgdoaj.orgkit.edu These microorganisms are capable of producing significant quantities of single-cell oil (SCO), from which the necessary fatty acids (like lauric acid for this compound) can be extracted. frontiersin.org
This strategy creates a circular process where a single, sustainable feedstock provides all the necessary reactants for sucrose ester synthesis. frontiersin.org By valorizing agricultural and forestry residues, this method avoids competition with food production and reduces reliance on petrochemicals. frontiersin.orgembrapa.br
Table 1: Lignocellulosic Components in Enzymatic Sugar Ester Synthesis
| Component | Source | Role in Synthesis | Example from Research frontiersin.org |
|---|---|---|---|
| Sugar Backbone | Hydrolysis of Cellulose/Hemicellulose | Acyl acceptor for esterification | Beech wood cellulose fiber hydrolysate (containing 71.6% glucose and 16.6% xylose) |
| Fatty Acid | Microbial Fermentation | Acyl donor for esterification | Single-cell oil from Cryptococcus curvatus yeast grown on cellulose hydrolysate |
| Reaction Medium | Cellulose Hydrolysate | Component of Deep Eutectic Solvent (DES) | DES formed by mixing cellulose hydrolysate with choline chloride |
Development of Eco-Friendly Solvent Systems
The choice of solvent is critical to the environmental footprint of a chemical process. Traditional synthesis of sucrose esters often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are toxic and difficult to recycle. e3s-conferences.orgnih.gov Green chemistry has driven the development of safer, more sustainable alternatives. orientjchem.org
Deep Eutectic Solvents (DESs) have emerged as a leading class of green solvents for sucrose ester synthesis. frontiersin.org DESs are mixtures of two or more compounds that, when combined in a specific ratio, form a liquid with a melting point significantly lower than that of its individual components. frontiersin.org They are often derived from natural, renewable, and biodegradable materials, making them a "genuine green alternative" to conventional solvents. frontiersin.org
A particularly innovative strategy involves using the sugar substrate itself as a component of the DES. frontiersin.org For instance, a DES can be prepared by mixing choline chloride with the cellulose hydrolysate obtained from lignocellulosic biomass. frontiersin.org This "2-in-1" system acts as both the reaction medium and a substrate, simplifying the process and reducing the need for external solvents. acs.org
Solvent-free synthesis represents the ultimate green approach, completely eliminating solvent-related costs, recovery efforts, and waste. assemblingsugars.frassemblingsugars.frresearchgate.net In these methods, a mixture of solid sucrose and a liquid fatty acid derivative is heated, often with a catalyst. assemblingsugars.fr While early solvent-free attempts suffered from low reactivity and yielded primarily undesirable, highly substituted polyesters, recent advancements have improved this method. assemblingsugars.fr The addition of a divalent metal fatty acid alkanoate (like magnesium stearate) can create a homogeneous, melted paste with sucrose, enabling the reaction to proceed quickly and yield specific products, such as monoesters, more efficiently. assemblingsugars.fr Adapting these controlled, solvent-free conditions is a key goal for producing specific, highly substituted esters like this compound with minimal environmental impact.
Table 2: Comparison of Solvent Systems for Sucrose Ester Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Organic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubility for both sucrose and lipids | Toxic, volatile, non-renewable, difficult to recycle. e3s-conferences.orgnih.gov |
| Ionic Liquids (ILs) | [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) | Good dissolving power, low volatility. frontiersin.orgresearchgate.net | Controversial due to reagents used in their preparation and uncertainties about biodegradability. frontiersin.org |
| Deep Eutectic Solvents (DESs) | Choline chloride/Glycerol, Choline chloride/Cellulose Hydrolysate | Derived from natural, renewable sources; biodegradable; low toxicity; can act as both solvent and substrate. frontiersin.orgfrontiersin.orgrsc.org | Can be viscous, potentially limiting mass transfer. frontiersin.org |
| Solvent-Free Systems | N/A (Melted paste of reactants) | Eliminates all solvent waste; simplifies purification; reduces cost. assemblingsugars.frresearchgate.net | Can suffer from low reactivity and poor selectivity without specific additives or process controls. assemblingsugars.fr |
Minimization of Waste and Byproduct Generation in Synthesis
Waste minimization is achieved through a combination of strategic catalyst selection and process design. The shift from traditional chemical synthesis to biocatalytic methods is a primary driver in reducing waste and byproducts.
Enzymatic synthesis, typically employing lipases like immobilized Candida antarctica lipase B (iCalB), offers high selectivity. frontiersin.orge3s-conferences.org Unlike harsh chemical catalysts, enzymes operate under mild conditions (lower temperatures and pressures) and can target specific hydroxyl groups on the sucrose molecule. embrapa.br This precision reduces the formation of unwanted side products and simplifies the purification process, as toxic catalysts and complex byproducts are avoided. embrapa.bre3s-conferences.org
Solvent-free and DES-based systems contribute significantly to waste reduction. By eliminating volatile organic solvents, these methods prevent solvent emissions and the need for energy-intensive solvent stripping and recycling steps. assemblingsugars.frresearchgate.net Furthermore, green solvent systems like DESs are often designed to be recyclable. For example, some DES catalyst systems can be reused for multiple consecutive cycles without a significant loss of activity, drastically reducing catalyst and solvent waste. rsc.org
Finally, process intensification, such as performing the reaction in a one-pot setup where reactants are co-melted, minimizes waste by reducing the number of intermediate steps, such as protection/deprotection of functional groups, and the associated purification losses. embrapa.brassemblingsugars.fr While green chemistry research has often focused on maximizing the yield of sucrose monoesters due to their high hydrophilicity and commercial demand assemblingsugars.frassemblingsugars.fr, the principles of enzymatic selectivity and solvent-free reaction control are being adapted to produce higher-order esters with greater precision, thereby minimizing the generation of a heterogeneous mix of under- or over-acylated byproducts.
Mechanistic Studies of Sucrose Heptalaurate Formation and Reactions
Elucidation of Reaction Pathways and Intermediates
The formation of sucrose (B13894) heptalaurate is not a single-step reaction but a cascade of sequential and parallel reactions. The primary route for its synthesis is the transesterification of sucrose with a lauric acid derivative, typically a methyl or ethyl ester. google.com This process is challenging due to the mutual insolubility of the polar sucrose and the nonpolar fatty acid esters. sci-hub.se
The reaction is generally understood to proceed through the formation of sucrose monoesters as initial intermediates. frontiersin.orgoup.com In a solvent-free system, the reaction is often initiated by dissolving sucrose in the fatty acid methyl ester, a process that can be enhanced by the presence of surfactants or the initial sucrose ester products themselves. oup.com The synthesis of sucrose esters in these systems can be considered an auto-accelerating reaction, where the formation of the initial monoester facilitates the dissolution of more sucrose, thereby increasing the reaction rate. oup.com
The reaction pathway can be summarized in the following key steps:
Adsorption of Reactants: Sucrose and the laurate ester are adsorbed onto the surface of the catalyst. frontiersin.org
Formation of Sucrose Monoester: A hydroxyl group of the sucrose molecule attacks the carbonyl carbon of the laurate ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing methanol (B129727) (in the case of methyl laurate) and forming a sucrose monolaurate.
Formation of Higher Esters: The newly formed sucrose monoester, now more soluble in the reaction medium, can undergo further esterification at its remaining free hydroxyl groups. This sequential esterification continues, leading to the formation of di-, tri-, and eventually hepta- and octa-esters. frontiersin.org The process of forming these higher polyesters is often driven by using an excess of the laurate ester. oup.com
The distribution of the degree of substitution (DS) is a critical aspect of the reaction. Initially, monoesters are the predominant product. As the reaction progresses, the concentration of diesters, triesters, and higher esters increases. frontiersin.org Achieving a high yield of sucrose heptalaurate requires pushing the equilibrium towards a high degree of substitution. A patented process describes the synthesis of sucrose fatty acid polyesters with six to eight esterified hydroxyl groups by reacting lower sucrose fatty acid esters (mono-, di-, or triesters) with fatty acids in the presence of a carbodiimide (B86325) condensation agent. google.com
A study focusing on the two-stage production of sucrose monolaurate from lauric acid first involved the esterification of lauric acid to methyl laurate, which was then used in the transesterification with sucrose. This approach yielded a high selectivity for sucrose monolaurate, demonstrating the feasibility of a controlled, stepwise synthesis. nih.gov
Table 1: Intermediates in this compound Formation
| Intermediate | Description |
|---|---|
| Sucrose Monolaurate | The initial product of the reaction between one molecule of sucrose and one molecule of laurate ester. |
| Sucrose Dilaurate | Formed by the esterification of a second hydroxyl group on the sucrose monolaurate. |
| Sucrose Trilaurate | Formed by the esterification of a third hydroxyl group. |
| ... | ... |
Role of Catalysts in Reaction Kinetics and Selectivity
Catalysts are indispensable in the synthesis of this compound, as they significantly influence both the reaction rate and the selectivity towards specific isomers and degrees of esterification. sci-hub.se Both chemical and enzymatic catalysts are employed in sucrose ester synthesis.
Chemical Catalysts: Basic catalysts are commonly used for the transesterification reaction. Alkali metal carbonates, such as potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), are effective catalysts. google.comfrontiersin.orgoup.com The mechanism involves the activation of a sucrose hydroxyl group by the base, making it a more potent nucleophile to attack the laurate ester.
The choice of catalyst can influence the regioselectivity of the initial acylation. The numerous hydroxyl groups of sucrose exhibit different reactivities, with the primary hydroxyl groups generally being more reactive than the secondary ones. However, under certain conditions, acylation at secondary positions can also be significant. jku.at
Enzymatic Catalysts: Lipases are increasingly used as biocatalysts for sucrose ester synthesis due to their high selectivity and milder reaction conditions, which can help to minimize side reactions like caramelization. e3s-conferences.orgmdpi.com Lipases such as Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency in catalyzing the esterification of sugars. jku.ate3s-conferences.org
The catalytic mechanism of lipases in non-aqueous media involves a "ping-pong bi-bi" mechanism. The lipase first reacts with the acyl donor (laurate ester) to form an acyl-enzyme intermediate, releasing methanol. This intermediate then reacts with sucrose to form the sucrose ester and regenerate the free enzyme. researchgate.net
Lipases exhibit high chemoselectivity, regioselectivity, and enantioselectivity. nih.gov This selectivity is crucial in controlling the distribution of ester groups on the sucrose molecule. For instance, some lipases show a preference for acylating specific hydroxyl groups, leading to a more controlled synthesis of particular sucrose ester isomers. diva-portal.org The selectivity of lipases is substrate-specific and can be influenced by the structure of the lipase itself. jku.at For example, studies on polyester (B1180765) synthesis have shown that CALB can selectively catalyze polymerization at primary hydroxyl groups. jku.at
Table 2: Comparison of Catalysts in Sucrose Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Chemical | K₂CO₃, NaOH | High reaction rates, low cost. frontiersin.orgoup.com | Low selectivity, harsh reaction conditions, potential for side reactions. oup.com |
| Enzymatic | Candida antarctica lipase B (CALB), Rhizomucor miehei lipase | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, environmentally friendly. jku.ate3s-conferences.orgdiva-portal.org | Higher cost, potential for enzyme deactivation. jku.at |
Acyl Migration Phenomena in Sucrose Esters
Acyl migration is a significant intramolecular reaction that occurs during the synthesis and purification of sucrose esters, leading to a mixture of regioisomers. This phenomenon involves the transfer of an acyl group from one hydroxyl group to another on the sucrose backbone.
The migration of the acyl group is particularly prevalent under basic or acidic conditions and can even occur during analytical procedures like HPLC. frontiersin.org Studies have shown that in base-catalyzed transesterification, extensive acylation can occur at secondary positions, followed by migration of the acyl group. jku.at
The presence of water can catalyze the migration of an ester from the 3-position to the 6-position in a basic organic medium. Conversely, the ester at the 6-position appears to be more stable under both acidic and basic conditions. jku.at This suggests that the 6-O-acyl derivatives are thermodynamically favored.
Understanding acyl migration is critical for controlling the final product composition. By manipulating reaction conditions such as the catalyst, solvent, and temperature, it is possible to either promote or suppress acyl migration to obtain the desired regioisomers.
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms involved in sucrose acylation. pitt.edu These approaches provide insights into the transition states and intermediate structures that are often difficult to observe experimentally.
Computational studies can help to explain the catalyst-dependent site-selectivity observed in the acylation of carbohydrates. For instance, DFT calculations have been used to model the transition states of organo-catalyzed selective acylation of carbohydrates. These studies revealed that the selectivity depends on the presence or absence of a cation-π interaction between the catalyst and the substrate. pitt.edu
Kinetic modeling is another valuable computational approach. By developing kinetic models based on the proposed reaction mechanisms, it is possible to predict the influence of various reaction parameters on the yield and selectivity of the desired product. For example, a first-order pseudo-homogeneous kinetic model has been proposed for the high-temperature process of sucrose acylation, which showed good agreement with experimental data. acs.org Molecular dynamics simulations have also been employed to study the interaction of sucrose with enzymes, providing insights into how these interactions can influence the enzyme's structure and function. nih.gov
These computational approaches can guide the optimization of reaction conditions, the design of more efficient catalysts, and the development of continuous production processes for sucrose esters like this compound.
Research on Applications and Functional Properties of Sucrose Heptalaurate
Role in Surfactant Science and Technology
As a member of the sucrose (B13894) ester family, sucrose heptalaurate possesses significant surfactant properties. ontosight.ai These compounds are noted for their biocompatibility and biodegradability, making them attractive alternatives to petroleum-based surfactants. uctm.edu The core of their function lies in their amphiphilic nature, enabling them to operate at the interface between immiscible phases like oil and water.
This compound's structure, featuring a water-loving (hydrophilic) sucrose core and seven oil-loving (lipophilic) laurate fatty acid chains, defines its role as an effective emulsifier. ontosight.ai This amphiphilic characteristic allows it to reduce the interfacial tension between oil and water, facilitating the formation and stabilization of emulsions. ontosight.ai
The degree of esterification is a critical factor in determining the surfactant properties of sucrose esters. A higher number of fatty acid chains, as in this compound, increases the molecule's lipophilic character. mdpi.com This makes it more soluble in oil and suitable for creating water-in-oil (W/O) emulsions. The balance between the hydrophilic sucrose part and the lipophilic fatty acid chains can be quantified by the Hydrophilic-Lipophilic Balance (HLB) value. By varying the number of esterified fatty acids, a range of sucrose esters with HLB values from 0 to 18 can be produced, allowing for the stabilization of both oil-in-water and water-in-oil emulsions. mdpi.com While specific HLB values for this compound are not broadly published, its high degree of esterification places it on the lower end of the HLB scale, indicating strong lipophilic tendencies.
Research into related sucrose esters demonstrates their ability to stabilize emulsions effectively. For instance, studies on protein-polysaccharide conjugates derived from sugar beet have shown significant reduction in oil-water interfacial tension, a key indicator of emulsification performance. nih.gov Similarly, modifying proteins with sugar fatty acid esters has been shown to improve interfacial and emulsifying activity. nih.gov
In formulation science, sucrose esters like this compound are valued for their role as emulsifiers, stabilizers, and texture modifiers. ontosight.aimdpi.com In the cosmetics and personal care industry, these esters are used to stabilize creams and lotions, improve the sensory feel of products on the skin, and ensure the homogeneous mixture of oil and water-based ingredients. ontosight.aimdpi.com
In the pharmaceutical field, sucrose esters act as solubilizers and stabilizers for drug formulations. ontosight.ai Their ability to form stable structures is crucial for the delivery of therapeutic proteins and other biopharmaceuticals. researchgate.net Sucrose, in general, is a key ingredient for providing solution-state stabilization as well as cryo- and lyo-protection for biotherapeutics. researchgate.netmbsugars.com The specific properties of sucrose esters, derived from their fatty acid chains, can further enhance the stability of complex formulations.
The effectiveness of a sucrose ester in a formulation depends on creating a stable, one-phase system with the other components, which can be temperature-sensitive. mdpi.com
Interfacial Activity and Emulsifying Capabilities
Applications in Material Science and Adhesives
Research has increasingly focused on using renewable resources for industrial materials, including adhesives. Sucrose, as an inexpensive, pure, and reactive material, is a prime candidate for developing eco-friendly adhesives. nih.gov
Studies have demonstrated that mixtures of sucrose and polyfunctional acids, such as citric acid, can be heated to create cross-linked, water-resistant adhesives. nih.govgoogle.com The process involves the thermal treatment of sucrose in the presence of an acid catalyst, which transforms sucrose into furan (B31954) compounds, particularly 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govmdpi.com These furan compounds then undergo a dehydration condensation reaction with the acid, forming a cross-linked polymer network that functions as an adhesive. nih.govmdpi.com
This sucrose-based adhesive system has been successfully applied to the manufacturing of wood-based materials like particleboard and plywood. nih.govglycoforum.gr.jp The resulting bond is believed to involve both chemical bonding and secondary force interactions, defining it as a hybrid-type wood adhesive. mdpi.com The addition of sucrose to citric acid adhesives has been shown to significantly improve adhesive performance. glycoforum.gr.jp While these studies primarily use sucrose directly, the underlying chemistry of sucrose esterification and polymerization is highly relevant. A highly esterified molecule like this compound could potentially be integrated into such systems or modified to create novel bio-based polymers and adhesive materials. Further research has also explored combining soy protein with sucrose to create a fully biomass-based wood adhesive, where sucrose is converted to furan compounds that cross-link with the protein. mdpi.com
Research into Other Industrial and Technical Applications
The versatile properties of sucrose esters have led to research into a wide range of industrial applications. Beyond their established use in food, cosmetics, and pharmaceuticals, they are being explored for new roles in the chemical industry.
Detergents and Cleaning Agents: Due to their surfactant properties, sucrose esters are investigated for use in detergents. uctm.edu Their biodegradability makes them an environmentally friendlier option compared to traditional surfactants.
Platform Chemicals: The CARBAFIN project, funded by the EU, has focused on converting surplus sucrose into higher-value products, including platform chemicals for cleaning agents. europa.eu This initiative aims to replace petroleum-based chemicals with bio-based building blocks derived from sugar. europa.eu
Laboratory Chemicals: Sucrose and its derivatives are utilized as laboratory chemicals in various research contexts. nih.gov
The table below summarizes some of the researched industrial applications for sucrose-based compounds.
| Application Area | Function | Relevant Sucrose Chemistry |
| Detergents | Surfactant, Cleaning Agent | Amphiphilic nature of sucrose esters. uctm.edu |
| Bioplastics/Polymers | Bio-based monomer | Polymerization of sucrose derivatives. |
| Agrochemicals | Emulsifier for formulations | Stabilization of active ingredients. |
| Coatings | Film-forming agent | Creation of protective, bio-based layers. |
Structure-Function Relationship Studies and Tailored Synthesis
The functionality of this compound is intrinsically linked to its molecular architecture. Structure-function studies are crucial for understanding how its components dictate its physical and chemical behavior and for designing new molecules with specific properties.
High Degree of Esterification (e.g., this compound): With seven lipophilic laurate chains, the molecule is predominantly lipophilic. It has a low HLB value, making it more soluble in oil than in water and effective for creating water-in-oil emulsions. As the number of fatty acid chains increases, the molecule loses its classic surfactant properties and behaves more like a fat. mdpi.com
Low Degree of Esterification (e.g., Monoesters): Sucrose monoesters have a high HLB value and are more hydrophilic, making them suitable for oil-in-water emulsions. mdpi.com
This relationship allows for the "tailoring" of sucrose esters for specific applications. The synthesis of sucrose esters is typically achieved through transesterification, where sucrose reacts with a fatty acid ester (like methyl laurate) in the presence of a catalyst. uctm.edugoogle.com By carefully controlling the reaction conditions—such as the molar ratio of reactants, temperature, and choice of catalyst—the synthesis can be directed to produce a mixture with a desired degree of substitution. uctm.edu For instance, processes have been developed to synthesize sucrose esters in a homogeneous melt composition, avoiding the use of hazardous solvents like dimethylformamide (DMF). google.com
Enzymatic synthesis is another approach, offering high selectivity and milder reaction conditions. europa.eu Enzymes like glycoside phosphorylases can be used to transfer sugar building blocks to acceptor molecules, creating novel sucrose-derived compounds with specific industrial properties. europa.eu The study of sucrase-type enzymes, which act on sucrose to build polysaccharides, provides further insight into the relationship between enzyme structure and the resulting polymer product, knowledge that can inform the tailored synthesis of sucrose-based functional molecules. nih.gov
Advanced Analytical Methodologies for Sucrose Heptalaurate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for isolating sucrose (B13894) heptalaurate from reaction mixtures and quantifying its presence. The choice of technique depends on the specific analytical goal, from monitoring reaction progress to detailed quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sucrose esters like sucrose heptalaurate. nih.govresearchgate.net Due to the lack of a strong chromophore in the this compound molecule, conventional UV detectors are often inadequate. google.com Therefore, specialized detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index Detectors (RID) are commonly employed. nih.govjst.go.jp ELSD is particularly well-suited for gradient elution methods, which are often necessary to separate the complex mixtures of sucrose esters with varying degrees of esterification. jst.go.jpresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common separation mode. nih.govresearchgate.net A typical setup involves a C8 or C18 column. researchgate.nettandfonline.com Gradient elution using a mobile phase consisting of solvents like methanol (B129727), water, and tetrahydrofuran (B95107) allows for the effective separation of sucrose esters from monoesters to higher esters, including heptaesters. researchgate.netjst.go.jpresearchgate.net This enables the resolution of complex mixtures into fractions based on the degree of substitution and even the different regioisomers. tandfonline.com
Table 1: HPLC Conditions for Sucrose Ester Analysis
| Parameter | Condition | Source |
| Column | Reversed-phase (e.g., Hypersil C8, 250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Gradient of Methanol/Tetrahydrofuran and Water | researchgate.netjst.go.jp |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Column Temp | 40°C | researchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) | researchgate.netjst.go.jp |
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of the fatty acid components of this compound. Direct analysis of the intact sucrose ester by GC is challenging due to its low volatility. google.com Therefore, a derivatization step is typically required. nih.govnih.gov One common approach involves the alkaline hydrolysis (saponification) of the ester bonds to liberate the laurate (fatty acid) and sucrose moieties. researchgate.net The liberated fatty acids can then be esterified, for example, to their methyl esters, which are more volatile and suitable for GC analysis.
Alternatively, the entire sucrose ester molecule can be derivatized, often by silylation, to increase its volatility for GC analysis. nih.govnih.gov This allows for the separation and identification of the different sucrose ester species. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized compounds, confirming the presence of the laurate chains and the sucrose backbone. cabidigitallibrary.orgmdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of this compound synthesis. chemistryhall.comlibretexts.orgumich.edu It allows for the qualitative assessment of the conversion of starting materials (sucrose and a lauric acid derivative) into the desired sucrose ester products. google.comresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, the formation of this compound and other esters can be visualized. google.com
Silica gel plates are commonly used as the stationary phase. researchgate.netnih.gov A variety of solvent systems can be employed as the mobile phase to achieve separation based on the polarity of the compounds. For instance, a mixture of toluene, ethyl acetate, methanol, and water can separate sucrose esters based on their degree of esterification, with higher esters having higher Rf values. researchgate.netnih.gov Visualization of the spots can be achieved by charring with a reagent like a sulfuric acid solution or using specific stains like urea-phosphoric acid-n-butanol, which produce colored spots. researchgate.netcerealsgrains.org
Table 2: TLC Systems for Sucrose Ester Separation
| Parameter | Description | Source |
| Stationary Phase | Silica Gel G | researchgate.netnih.gov |
| Mobile Phase | Toluene-ethyl acetate-methanol-water (10:5:4.5:0.2 v/v) | researchgate.netnih.gov |
| Visualization | Urea-phosphoric acid-n-butanol reagent | researchgate.netnih.gov |
Spectroscopic Characterization Methods
Spectroscopic techniques provide invaluable information about the molecular structure of this compound, confirming its identity and purity.
Fourier Transform Infrared (FT-IR) Spectroscopy for Ester Bond Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to confirm the successful esterification of sucrose. The key diagnostic feature in the FT-IR spectrum of this compound is the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. mdpi.comekb.eg This peak typically appears in the region of 1720–1750 cm⁻¹. mdpi.comresearchgate.netui.ac.id The presence of this band, which is absent in the spectrum of pure sucrose, provides clear evidence of ester bond formation. ekb.eg Concurrently, a decrease in the intensity of the broad hydroxyl (O-H) stretching band (around 3300-3500 cm⁻¹) from the parent sucrose molecule is also indicative of esterification. ekb.egui.ac.id
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Significance | Source |
| Ester Carbonyl (C=O) | ~1735 - 1745 | Confirms ester bond formation | mdpi.comresearchgate.net |
| C-H Stretching (Alkyl) | ~2850 - 2920 | Indicates presence of laurate fatty acid chains | mdpi.com |
| C-O Stretching | ~1160 | Associated with the ester and sucrose backbone | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is the most powerful tool for the unambiguous structural elucidation of this compound. mdpi.comunl.edu NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the sucrose backbone, the laurate chains, and the specific positions of esterification. mdpi.comrsc.org
In the ¹H NMR spectrum, signals corresponding to the protons of the sucrose unit appear in a characteristic region, while the protons of the laurate chains (methyl and methylene (B1212753) groups) are observed in the upfield region. rsc.org The downfield shift of specific sucrose proton signals indicates the location of the ester linkages. mdpi.com
The ¹³C NMR spectrum is equally informative, showing distinct signals for the carbonyl carbons of the ester groups (typically around 172-173 ppm) and the carbons of the sucrose and laurate moieties. mdpi.commdpi.comrsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for assigning all the signals and definitively establishing the connectivity between the sucrose unit and the laurate chains, thus confirming the structure of this compound and assessing its isomeric purity. mdpi.comresearchgate.net
Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF MS) for Molecular Weight and Substitution Pattern Analysis
Mass spectrometry (MS) is a powerful tool for the analysis of sucrose esters like this compound, providing critical information on molecular weight and the degree of substitution. Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of these large, complex molecules. nih.govyoutube.com
Molecular Weight Determination: MALDI-TOF MS allows for the direct measurement of the molecular weights of the various esterified sucrose molecules present in a sample. youtube.com This is a significant advantage over methods that provide relative molecular weights. The technique can handle the high molecular weights of sucrose esters, which can be challenging for other analytical methods. food.gov.uk In a typical MALDI-TOF MS analysis, the sample is co-crystallized with a matrix, such as 2,5-dihydroxybenzoic acid (DHB), and ionized by a laser beam. nih.gov The time it takes for the resulting ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise molecular weight determination. For complex polymers, this method can even resolve individual oligomers. youtube.com
Substitution Pattern Analysis: The substitution pattern, which refers to the number and position of the fatty acid chains attached to the sucrose backbone, is a key determinant of the functional properties of this compound. MALDI-TOF MS can provide detailed information about the distribution of different degrees of substitution within a sample. nih.gov By analyzing the mass spectrum, researchers can identify peaks corresponding to sucrose molecules with varying numbers of laurate groups. For instance, a study on sucrose esters from Nicotiana species demonstrated that MALDI-TOF MS could successfully profile the different types of sucrose esters present, including those that were not detectable by gas chromatography (GC). nih.gov Combining data from both GC-MS and MALDI-TOF MS can provide a comprehensive profile of sucrose esters based on their molecular weight and the number of acyl chains. nih.gov
A significant benefit of MALDI-TOF MS is its ability to analyze crude extracts with minimal sample preparation, which streamlines the analytical process. nih.gov While MALDI typically produces singly charged ions, especially in the lower molecular weight range, very high mass molecules can sometimes form doubly or triply charged ions. youtube.com
Optical Methods for Quantification
Optical methods offer rapid and non-destructive means for the quantification of optically active compounds like this compound. Polarimetry and refractometry are two such techniques that are widely used.
Polarimetry measures the rotation of the plane of polarized light as it passes through a solution containing an optically active substance. jasco.co.ukiajps.com This rotation, known as optical rotation, is directly proportional to the concentration of the chiral substance in the solution, the path length of the light, the temperature, and the wavelength of the light used. jasco.co.ukatago.net
The specific rotation, a characteristic property of a substance, is calculated from the measured optical rotation. jasco.co.uk For sucrose and its derivatives, polarimetry is a well-established method for determining purity and concentration. iajps.comjascoinc.com The angle of rotation is measured using a polarimeter, and this value can be used to calculate the concentration of the sucrose ester in a sample. atago.net The International Sugar Scale, which uses the unit °Z, is a scale derived from the angle of rotation and is commonly used in the sugar industry. atago.net
The precision of polarimeters can be very high, with some instruments capable of a resolution of ±0.01° or better. researchgate.net For samples with low optical rotation, using shorter wavelengths of light can enhance the measurement sensitivity. jasco.co.uk
Refractometry measures the refractive index of a substance, which is the ratio of the speed of light in a vacuum to its speed in the substance. azom.com The refractive index of a solution is dependent on its concentration, temperature, and the wavelength of the light used. fishersci.careagecon.com
For sucrose solutions, there is a direct and well-defined relationship between the refractive index and the concentration, often expressed in degrees Brix (°Bx). fishersci.cainstrumentchoice.com.au One degree Brix corresponds to 1 gram of sucrose in 100 grams of solution. instrumentchoice.com.au Digital refractometers can directly convert the measured refractive index into °Brix. fishersci.ca
It is crucial to control the temperature during refractometric measurements, as the refractive index is temperature-dependent. azom.comreagecon.cominstrumentchoice.com.au Many modern refractometers are equipped with Automatic Temperature Compensation (ATC) to account for this. instrumentchoice.com.au Refractometry provides a quick and simple method for determining the total solids content in a solution, which can be correlated to the concentration of this compound.
The following table provides a hypothetical example of how refractometry data might be presented for sucrose solutions.
| Concentration (% w/w) | Refractive Index (nD) at 20°C |
| 5 | 1.3403 |
| 10 | 1.3479 |
| 15 | 1.3557 |
| 20 | 1.3639 |
This table is illustrative and does not represent actual measured data for this compound.
Polarimetry
Development and Validation of Novel Analytical Protocols
The complex nature of commercial sucrose ester products, which are often mixtures with varying degrees of esterification, necessitates the development and validation of robust analytical methods. food.gov.ukfood.gov.uk These methods are essential for ensuring the accurate quantification of sucrose esters in various matrices, including food products. food.gov.ukusda.gov
A key challenge in analyzing sucrose esters is their high molecular weight and the complexity of the mixtures, which can make direct analysis difficult with readily available techniques. food.gov.uk Therefore, analytical strategies often involve extraction of the sucrose esters from the sample, followed by hydrolysis to liberate free sucrose. The resulting sucrose can then be quantified using established methods like gas chromatography-mass spectrometry (GC-MS) after derivatization. food.gov.ukfood.gov.uk
The validation of a new analytical method is a critical step to ensure its reliability. This process typically involves assessing parameters such as:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of measurements.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. food.gov.uk
For example, a validated method for determining sucrose esters in foodstuffs reported recoveries in the range of 73-106% with a relative standard deviation (RSD) varying from 5.7% to 18%. food.gov.uk The limit of quantification for the sucrose esters was determined to be 50 mg/kg. food.gov.uk High-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD) is another technique for which validated methods have been developed for the separation and quantification of sucrose esters. researchgate.net
Quantitative Analysis of Substitution Degree and Purity
The degree of substitution (DS), which is the average number of fatty acid molecules esterified to a sucrose molecule, is a critical quality parameter for this compound. The purity of the product, referring to the proportion of the desired sucrose ester in the mixture, is also of paramount importance.
Various analytical techniques can be employed for the quantitative analysis of the substitution degree and purity. Chromatographic methods, such as high-performance thin-layer chromatography (HPTLC) and HPLC, are particularly useful for separating sucrose esters based on their degree of substitution. researchgate.net
In HPTLC, different esters will have different Rf values, allowing for their separation and quantification. researchgate.net A study using HPTLC for the analysis of sucrose esters reported a linear calibration curve in the range of 25 µg to 250 µg with a detection limit of 0.1 µg. researchgate.net HPLC, especially when coupled with a detector like ELSD, can effectively separate and quantify commercial sucrose ester mixtures. researchgate.net A reversed-phase HPLC method using a C8 column has been described for this purpose. researchgate.net
The following table illustrates a hypothetical distribution of sucrose esters with different degrees of substitution in a commercial product, which could be determined by a validated chromatographic method.
| Degree of Substitution | Percentage in Product (%) |
| Monoesters | 15 |
| Diesters | 30 |
| Triesters | 25 |
| Higher Esters (including Heptaesters) | 30 |
This table is for illustrative purposes only.
Environmental and Sustainability Considerations in Sucrose Heptalaurate Production
Life Cycle Assessment of Sucrose (B13894) Ester Production Pathways
A cradle-to-gate LCA for a sucrose-derived product typically begins with the agricultural phase of sugarcane or sugar beet cultivation and proceeds through to the final chemical synthesis. For sucrose esters, the analysis would also incorporate the production pathway of the fatty acid, in this case, lauric acid. Key impact categories considered in such LCAs include global warming potential (GWP), water consumption, land use, and eutrophication potential.
Environmental Footprint of Raw Material Sourcing (Sucrose and Fatty Acids)
The environmental footprint of sucrose heptalaurate is intrinsically linked to the sourcing of its two primary raw materials: sucrose and lauric acid. Both feedstocks have distinct environmental considerations associated with their production.
Sucrose Production: Sucrose is primarily extracted from sugarcane and sugar beet. The cultivation of sugarcane, in particular, is associated with significant environmental impacts. These include:
Water Consumption: Sugarcane is a water-intensive crop, and its cultivation can strain local water resources, especially in arid and semi-arid regions. It is estimated that 213 gallons of water are needed to produce one pound of refined cane sugar.
Water Pollution: Runoff from sugarcane plantations often contains high levels of pesticides, herbicides, and fertilizers. This can lead to the eutrophication of nearby water bodies, harming aquatic ecosystems. Silt from soil erosion also contributes to water pollution.
Soil Erosion and Degradation: The clearing of land for sugarcane planting can lead to significant soil erosion. Continuous cultivation without proper management can deplete soil fertility, necessitating increased fertilizer use.
Habitat Loss: The expansion of sugarcane cultivation has historically led to the conversion of natural habitats, such as forests and wetlands, resulting in a loss of biodiversity.
Industrial Waste: Sugar mills generate large volumes of wastewater, solid waste (like bagasse and filter cake), and air emissions, which require careful management to prevent pollution.
Lauric Acid Production: Lauric acid is a saturated fatty acid most commonly sourced from palm kernel oil and coconut oil. While lauric acid itself is a naturally derived, biodegradable product, the cultivation of its source crops carries environmental burdens. The primary concerns are associated with the production of palm oil, which has been a major driver of deforestation in tropical regions, leading to significant biodiversity loss and greenhouse gas emissions. However, efforts are being made to promote sustainable palm oil production. Lauric acid can also be obtained from alternative, potentially more sustainable sources, such as insect larvae, which could reduce the environmental impact compared to traditional sources. On the positive side, lauric acid is recognized for being biodegradable and having a minimal environmental footprint in its final form.
Table 1: Environmental Footprint of Raw Material Sourcing
| Raw Material | Source | Key Environmental Impacts |
|---|---|---|
| Sucrose | Sugarcane, Sugar Beet | High water consumption, Water pollution (pesticide & fertilizer runoff), Soil erosion and degradation, Habitat loss, Industrial waste from processing. |
| Lauric Acid | Palm Kernel Oil, Coconut Oil | Deforestation and habitat loss (associated with palm oil), Greenhouse gas emissions from land-use change. |
Biodegradability and Environmental Fate of this compound
Sucrose esters, as a class of compounds, are generally recognized for their favorable environmental profile, particularly their biodegradability. Derived from natural and renewable resources (sugar and fatty acids), they are considered environmentally friendly surfactants.
The biodegradability of sucrose esters means they are broken down by microorganisms in the environment into simpler, non-toxic substances. The breakdown products of sucrose esters are typically sucrose and the constituent fatty acid, which are then further metabolized to carbon dioxide and water under aerobic conditions.
Research on various sucrose esters has confirmed their potential to biodegrade. For example, sucrose octanoate (B1194180) esters have been shown to biodegrade rapidly, within approximately five days under both aerobic and anaerobic conditions, minimizing their persistence and potential for accumulation in the environment. Studies on sucrose polyesters (SPEs) applied to soil have shown that they are aerobically biodegraded, although the rate of mineralization can vary considerably depending on the specific structure of the ester (such as the degree of saturation of the fatty acid chains) and the type of soil. More liquid SPEs, containing fewer saturated fatty acids, tend to biodegrade more rapidly.
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of sucrose heptalaurate?
To optimize synthesis, focus on controlling reaction parameters such as molar ratios of sucrose to lauric acid, catalyst type (e.g., lipases or chemical catalysts), and solvent selection (e.g., dimethylformamide or ionic liquids). Use fractional factorial designs to identify critical variables. Characterize intermediates via thin-layer chromatography (TLC) and optimize purification using column chromatography or recrystallization. Ensure reproducibility by documenting temperature, reaction time, and agitation speed in triplicate experiments .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm esterification sites and degree of substitution.
- Mass spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) to verify molecular weight and purity.
- HPLC or GC with evaporative light scattering detection (ELSD) to quantify laurate substitution levels. Cross-validate results with elemental analysis (C/H/O ratios) and compare retention times against synthetic standards .
Q. How can researchers ensure reproducibility in analytical methods for quantifying this compound?
Standardize protocols by:
- Using internal standards (e.g., methyl stearate for GC) to correct for instrument variability.
- Validating linearity, precision, and accuracy across multiple calibration curves.
- Reporting limits of detection (LOD) and quantification (LOQ) for HPLC/GC methods. Include detailed metadata on instrument settings (e.g., column type, mobile phase gradients) in supplementary materials .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying pH and thermal conditions?
Use accelerated stability testing:
- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 0–30 days. Monitor degradation via HPLC and track laurate hydrolysis using titrimetric methods.
- pH stability : Prepare buffers (pH 2–9) and analyze ester bond integrity via FT-IR spectroscopy (C=O ester peak at 1740 cm⁻¹). Apply Arrhenius kinetics to predict shelf-life and identify degradation pathways .
Q. What strategies resolve contradictions between reported bioactivity and purity data for this compound derivatives?
Address discrepancies by:
- Re-evaluating purification methods (e.g., solvent polarity in column chromatography) to isolate isomers or byproducts.
- Performing dose-response assays with rigorously characterized batches to correlate purity (≥95% by HPLC) with biological activity (e.g., IC₅₀ values).
- Using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers in datasets .
Q. How can researchers systematically identify degradation products of this compound in aqueous environments?
Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect and characterize degradation products. Use molecular networking tools (e.g., GNPS) to map fragmentation patterns and propose structures. Validate findings with synthetic analogs and kinetic modeling of hydrolysis rates .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for this compound in drug delivery systems?
- Synthesize analogs with varying laurate chain lengths (C8–C18) and substitution degrees (mono- to hepta-esters).
- Assess critical micelle concentration (CMC) using pyrene fluorescence and correlate with encapsulation efficiency of hydrophobic drugs.
- Apply molecular dynamics simulations to predict interactions with lipid bilayers .
Q. How do solvent polarity and reaction kinetics influence the regioselectivity of this compound synthesis?
Design a solvent screening matrix (polar aprotic vs. non-polar solvents) and monitor reaction progress via TLC. Use quantum mechanical calculations (DFT) to model transition states and identify steric/electronic factors driving regioselectivity. Compare experimental yields with computational predictions to refine mechanistic hypotheses .
Methodological Considerations
- Data Integrity : Archive raw spectra, chromatograms, and statistical scripts in repositories like Zenodo or Figshare. Use version-control tools (e.g., Git) for collaborative analysis .
- Literature Gaps : Conduct systematic reviews using PRISMA frameworks to map existing studies on sucrose esters and prioritize understudied areas (e.g., environmental toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
